molecular formula C26H39NO4 B1665021 Adaprolol CAS No. 101479-70-3

Adaprolol

Cat. No.: B1665021
CAS No.: 101479-70-3
M. Wt: 429.6 g/mol
InChI Key: IPGLIOFIFLXLKR-UHFFFAOYSA-N
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Description

Adaprolol is a beta-adrenergic antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of glaucoma due to its ability to reduce intraocular pressure. This compound is characterized by its chemical structure, which includes an adamantyl group, making it unique among beta-blockers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adaprolol involves several steps. The key intermediate is 2-(1-adamantyl)ethylamine, which is reacted with 4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenylacetic acid to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Adaprolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different pharmacological properties .

Scientific Research Applications

Adaprolol has several scientific research applications:

Mechanism of Action

Adaprolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Adaprolol

This compound is unique due to its adamantyl group, which imparts distinct pharmacokinetic properties. This structural feature allows for better penetration into ocular tissues, making it particularly effective for treating glaucoma .

Properties

CAS No.

101479-70-3

Molecular Formula

C26H39NO4

Molecular Weight

429.6 g/mol

IUPAC Name

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate

InChI

InChI=1S/C26H39NO4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26/h3-6,18,20-23,27-28H,7-17H2,1-2H3

InChI Key

IPGLIOFIFLXLKR-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

adaprolol
adaprolol maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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